molecular formula C21H25N5O8S2 B7819587 [6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate

[6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate

Cat. No.: B7819587
M. Wt: 539.6 g/mol
InChI Key: SRXKIZXIRHMPFW-UHFFFAOYSA-N
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Description

The compound [6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a naphthalene core substituted with an azaniumyl group, a benzoyl group, and a carboximidoyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the benzoyl and carboximidoyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the azaniumyl group under acidic conditions to form the methanesulfonate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azaniumyl groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azaniumyl group back to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene and benzoyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s unique structure may offer novel mechanisms of action against specific diseases.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The azaniumyl group can form hydrogen bonds and electrostatic interactions, while the benzoyl and naphthalene rings provide hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-(Difluoromethoxy)aniline: Aniline derivative with difluoromethoxy substitution.

Uniqueness

The compound’s unique combination of functional groups and its ability to undergo diverse chemical reactions set it apart from similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

[6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKIZXIRHMPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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